molecular formula C6H4N2OS B583327 Thiazolo[4,5-B]pyridin-2(3H)-one CAS No. 152170-29-1

Thiazolo[4,5-B]pyridin-2(3H)-one

Cat. No.: B583327
CAS No.: 152170-29-1
M. Wt: 152.171
InChI Key: QNBCOTKTUBAHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[4,5-B]pyridin-2(3H)-one (CAS 152170-29-1) is a chemical compound based on the thiazolo[4,5-b]pyridine scaffold, a bicyclic heterocyclic system of significant interest in medicinal and agrochemical research. This specific structure serves as a key intermediate for the synthesis of novel derivatives with potential biological activity. Compounds within the thiazolo[4,5-b]pyridine class have been identified as promising scaffolds in various research areas. Scientific studies have shown that novel thiazolo[4,5-b]pyridine-2-ones exhibit antioxidant properties in vitro, demonstrating a scavenging effect on stable free radicals such as DPPH . Furthermore, research into related structures has revealed that some synthetic thiazolo[4,5-b]pyridine-2-one derivatives exhibit potent anti-inflammatory action in vivo, with some compounds found to be more potent than the standard Ibuprofen in animal model studies . Beyond pharmacological applications, the broader thiazolo[4,5-b]pyridine motif is also explored in agrochemistry as a structural key feature in compounds with herbicidal activity . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, as is standard with all chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-[1,3]thiazolo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-6-8-5-4(10-6)2-1-3-7-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBCOTKTUBAHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)S2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669249
Record name [1,3]Thiazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152170-29-1
Record name [1,3]Thiazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Thiazolo 4,5 B Pyridin 2 3h One and Its Derivatives

Retrosynthetic Analysis of the Thiazolo[4,5-B]pyridin-2(3H)-one Core

A logical retrosynthetic analysis of the this compound core reveals several key bond disconnections that form the basis for the majority of synthetic strategies. The primary disconnections involve the pyridine (B92270) ring, suggesting its construction onto a pre-existing thiazole (B1198619) moiety.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the Pyridine Ring C-N and C-C bonds. This approach involves the disconnection of the N1-C7a and C5-C6 bonds of the pyridine ring. This leads to a 4-aminothiazol-2(5H)-one derivative and a three-carbon component, such as an α,β-unsaturated ketone or a related 1,3-dielectrophile. This pathway is the foundation for the widely used [3+3] cyclization strategies.

Pathway B: Sequential Disconnection of the Pyridine Ring. This strategy involves a stepwise disconnection of the pyridine ring, for instance, by first breaking the C6-C7 bond and then the N1-C7a bond. This can lead to precursors like substituted 2-aminothiazoles that can undergo annulation reactions with appropriate reagents to form the fused pyridine ring.

These retrosynthetic approaches guide the selection of appropriate starting materials and reaction conditions to achieve the target heterocyclic system.

Classical and Established Synthetic Routes to the Heterocyclic System

A variety of classical and well-established synthetic routes have been successfully employed to construct the this compound scaffold. These methods often involve multi-step sequences but are robust and have been used to generate a wide array of derivatives.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Several MCRs have been developed for the synthesis of this compound derivatives.

One notable example is the one-pot, four-component reaction of an aldehyde, benzyl (B1604629) cyanide, ammonium (B1175870) acetate (B1210297), and thiazolidine-2,4-dione in an ionic liquid. scispace.com This method provides a green and efficient route to 5-amino-6,7-diphenyl-4,7-dihydro-3H-thiazolo[4,5-b]pyridin-2-ones. The reaction proceeds through a cascade of reactions, including a Knoevenagel condensation and a Michael addition, followed by intramolecular cyclization and tautomerization.

Another MCR involves the reaction of 2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)thiazol-4(5H)-one, malononitrile (B47326), and an aldehyde in 1,4-dioxane (B91453) to yield substituted 5-amino-thiazolo[4,5-b]pyridine-6-carbonitriles. dmed.org.ua

Ring-Closing Reaction Pathways

Ring-closing reactions are a cornerstone in heterocyclic synthesis. In the context of this compound, these pathways typically involve the intramolecular cyclization of a suitably functionalized thiazole precursor.

For instance, the interaction of N-cyanothioimidate salt with methyl bromocrotonate can lead to the formation of a 3-(4-aminothiazol-5-yl)acrylate intermediate. dmed.org.ua Subsequent heating of this intermediate can induce an in situ intramolecular cyclization to afford the corresponding 2-substituted thiazolo[4,5-b]pyridin-5(4H)-one. dmed.org.ua

Domino reactions, which involve a cascade of intramolecular reactions, also fall under this category. For example, a one-pot Michael addition and cyclo-elimination cascade has been utilized, starting from a Knoevenagel reaction of 3-benzyl-4-thiazolidine-2-thione with aromatic aldehydes to form an α,β-unsaturated ketone intermediate. dmed.org.ua This intermediate then reacts with a carbanion from malononitrile or ethyl cyanoacetate, and the resulting adduct undergoes intramolecular cyclization to yield the thiazolo[4,5-b]pyridine (B1357651) scaffold. dmed.org.ua

Cyclocondensation Approaches, including [3+3]-Cyclization Protocols

Cyclocondensation reactions, particularly [3+3]-cyclization protocols, are among the most powerful and widely used methods for the synthesis of the this compound core. dmed.org.ua These reactions involve the condensation of a three-atom fragment from a thiazole precursor with a three-atom fragment from another reactant.

A common and effective strategy is the reaction of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones (chalcones) or α-ketoacids. mdpi.com The reaction is typically carried out in a high-boiling solvent such as glacial acetic acid. mdpi.com This approach allows for the synthesis of a variety of 5,7-disubstituted-3H-thiazolo[4,5-b]pyridin-2-ones. mdpi.com

Similarly, the reaction of 4-iminothiazolidin-2-one with β-dicarbonyl compounds in the presence of a base like sodium methoxide (B1231860) affords 6-R-5,7-disubstituted 3H-thiazolo[4,5-b]pyridin-2-ones. dmed.org.ua

The following table provides examples of derivatives synthesized via cyclocondensation reactions:

Starting Material 1Starting Material 2ProductYield (%)Reference
4-Amino-5H-thiazol-2-oneBenzylideneacetone (B49655)5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one- mdpi.com
4-Amino-5H-thiazol-2-one4-Methoxybenzylideneacetone7-(4-Methoxyphenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one71 mdpi.com
4-Amino-5H-thiazol-2-one4-Chlorobenzylideneacetone7-(4-Chlorophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one73 mdpi.com
4-Iminothiazolidin-2-oneChalcones5,7-Diaryl-3H-thiazolo[4,5-b]pyridin-2-ones- dmed.org.ua
4-Iminothiazolidin-2-one2-Oxo-4-phenylbut-3-enoic acid2-Oxo-7-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acids- dmed.org.ua

Modern and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. This has led to the exploration of catalytic strategies and greener reaction media for the synthesis of this compound and its derivatives.

Catalytic Strategies in Thiazolo[4,5-B]pyridinone Formation

The use of catalysts can significantly enhance the efficiency and selectivity of synthetic transformations. While the direct catalytic synthesis of the this compound core is still an emerging area, some catalytic methods have been reported for the synthesis of related structures and derivatives.

For instance, the use of a catalytic amount of N-methylmorpholine has been shown to be effective in the synthesis of 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones from a 2-aminothiazole (B372263) derivative, an aldehyde, and Meldrum's acid. dmed.org.ua

More recently, non-metallic catalysts like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) have been employed to activate ammonia (B1221849) borane (B79455) for the reductive hydrogenation of the C=N bond in scispace.comdmed.org.uathiazolo[4,5-b]pyridines, leading to the formation of 2,3-dihydro scispace.comdmed.org.uathiazolo[4,5-b]pyridines. beilstein-journals.org While this is a reduction of the core, it highlights the potential of modern catalytic systems in the functionalization of this heterocyclic scaffold.

The use of ionic liquids as a recyclable and non-volatile reaction medium, as seen in the four-component synthesis mentioned earlier, also represents a step towards more sustainable synthetic protocols. scispace.com These solvents can often enhance reaction rates and simplify product isolation.

Microwave-Assisted and Ultrasonic Synthesis Techniques

Modern synthetic chemistry has increasingly adopted energy-efficient techniques like microwave irradiation and ultrasonication to accelerate reaction rates and improve yields. These methods have found application in the synthesis of heterocyclic compounds, including the thiazolo[4,5-b]pyridine core.

Microwave-assisted synthesis, in particular, has been effectively combined with other advanced techniques. For instance, the Friedländer annulation step in the solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives is significantly enhanced by microwave irradiation. nih.govdurham.ac.ukcore.ac.ukrsc.org This protocol involves the cyclization of a thiazole resin, which is converted to the desired thiazolopyridine resin under microwave conditions, demonstrating the technology's utility in facilitating key bond-forming reactions on a solid support. nih.govdurham.ac.ukcore.ac.ukrsc.org The use of microwave heating can dramatically reduce reaction times from hours to minutes, offering a distinct advantage over conventional heating methods. researchgate.netdmed.org.uavapourtec.combeilstein-journals.org Studies on related fused pyrimidines show that microwave-assisted approaches consistently lead to higher yields (increased by 17-23%) and significantly shorter reaction times compared to traditional methods. dmed.org.uavapourtec.com

Ultrasonic-assisted synthesis is another emerging green chemistry technique. While direct examples for this compound are not extensively documented, its application in the synthesis of related fused pyrimidines highlights its potential. acs.org Ultrasound irradiation enhances chemical reactivity through acoustic cavitation, providing a mechanical and energetic boost to reactions. For the synthesis of various heterocyclic scaffolds, ultrasound has been shown to improve yields, increase product purity, and substantially decrease reaction times, often from hours to minutes, when compared to conventional heating. acs.org

Table 1: Comparison of Synthetic Techniques
TechniqueKey AdvantagesApplication Example (Related Scaffolds)
Microwave-Assisted Rapid heating, reduced reaction times, improved yields, enhanced reaction control.Friedländer protocol for thiazolo[4,5-b]pyridine synthesis on solid support. nih.govdurham.ac.ukrsc.org
Ultrasonic Enhanced mixing, increased reactivity via cavitation, shorter reaction times, improved yields and purity.Synthesis of various fused pyrimidine (B1678525) derivatives. acs.org

Flow Chemistry Applications in Heterocycle Synthesis

Continuous flow chemistry, utilizing microreactors, represents a paradigm shift from traditional batch processing. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. nih.gov While the direct continuous flow synthesis of this compound is an area still under development, the successful application of this technology to a wide range of related heterocyclic systems underscores its significant potential. mdpi.comCurrent time information in Vanderburgh County, US.

Flow chemistry has been employed for the synthesis of functionalized thiazoles, imidazoles, and various fused pyridine systems like 1,2,4-triazolo[1,5-a]pyridines and 1,4,6,7-tetrahydro-5H- nih.govdurham.ac.ukresearchgate.nettriazolo[4,5-c]pyridines. durham.ac.ukrsc.orgresearchgate.netmathewsopenaccess.com These processes demonstrate the advantages of flow technology, such as the safe handling of hazardous intermediates (e.g., organic azides) due to the small reactor volumes and the ability to perform multi-step reactions sequentially without isolating intermediates. nih.govacsgcipr.org For example, the transfer of a batch synthesis for ethyl nih.govcore.ac.ukresearchgate.nettriazolo[1,5-a]pyridine-2-carboxylate 3-oxide to a continuous flow process resulted in a significant yield increase (from 31% to 53%) and a drastic reduction in reaction time (from 4 hours to 3.5 minutes). mathewsopenaccess.com Given that many pyridine ring-forming reactions are amenable to flow chemistry, it is anticipated that this technology could be adapted for the efficient and scalable production of this compound and its derivatives. researchgate.net

Solid-Phase Organic Synthesis (SPOS) of Derivatives

Solid-phase organic synthesis (SPOS) is a powerful technique for the construction of heterocyclic libraries, offering advantages in purification and automation. A traceless solid-phase synthesis for 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives has been successfully developed. nih.govdurham.ac.ukcore.ac.uk

Table 2: Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives
StepReaction TypeReagents/ConditionsIntermediate/ProductReference
1 Thiazole FormationSolid-supported cyanocarbonimidodithioate, α-halo ketonesThiazole resin nih.govdurham.ac.uk
2 Pyridine AnnulationFriedländer protocol, Microwave irradiationThiazolopyridine resin nih.govdurham.ac.ukrsc.org
3 Oxidation-Sulfone resin nih.govdurham.ac.uk
4 Cleavage/DerivatizationNucleophilic desulfonative substitution with amines2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines nih.govdurham.ac.uk

Strategies for Functionalization and Regioselective Derivatization

The biological activity of the thiazolo[4,5-b]pyridine core can be extensively modulated through functionalization at various positions on the fused ring system. Regioselective derivatization strategies are crucial for developing structure-activity relationships (SAR).

Electrophilic and Nucleophilic Substitution Reactions at Aromatic and Heteroaromatic Centers

The electron distribution within the thiazolo[4,5-b]pyridine nucleus allows for both electrophilic and nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.

Electrophilic aromatic substitution, such as halogenation, is a key strategy for creating handles for further modification. For instance, bromination of the thiazolo[4,5-b]pyridine core has been shown to occur regioselectively at the 6-position. mdpi.com This 6-bromo intermediate serves as a versatile precursor for subsequent cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is also a viable strategy, particularly on pyridine rings activated by electron-withdrawing groups or when a good leaving group is present. The synthesis of related heterocycles often involves the displacement of a halide from a chloropyridine precursor by a nucleophile. researchgate.net For the thiazolo[4,5-b]pyridine system, a sulfone moiety can act as a versatile leaving group, facilitating SNAr reactions to introduce diverse substituents. rsc.org

Cross-Coupling Reactions (e.g., Palladium-Catalyzed) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis. The Suzuki coupling reaction is particularly noteworthy for the derivatization of the thiazolo[4,5-b]pyridine scaffold. mdpi.com

Starting from a halogenated precursor, typically 6-bromothiazolo[4,5-b]pyridine, the Suzuki reaction allows for the introduction of various aryl and heteroaryl groups. mdpi.com The reaction involves coupling the bromo-intermediate with a boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a base. mdpi.commathewsopenaccess.com This methodology has been optimized for the synthesis of novel thiazolo[4,5-b]pyridine derivatives, demonstrating its robustness and wide applicability. beilstein-journals.orgmathewsopenaccess.com Similarly, palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, provides a route to introduce amine substituents, further expanding the chemical diversity of derivatives.

Table 3: Functionalization via Palladium-Catalyzed Suzuki Coupling
SubstrateCoupling PartnerCatalyst/BaseProductReference
6-Bromothiazolo[4,5-b]pyridineAryl/Heteroaryl boronic acidsPd(PPh₃)₄, K₂CO₃6-Aryl/Heteroaryl-thiazolo[4,5-b]pyridines mdpi.commathewsopenaccess.com
3,5-Dichloropicolinonitrile3,4-Dimethoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃5-Aryl-3-chloropicolinonitrile (precursor) mathewsopenaccess.com

Alkylation and Acylation Reactions at Nitrogen and Carbon Positions

The this compound tautomer possesses a reactive NH group at the N3 position, which is a prime site for functionalization. Alkylation and acylation at this position are common strategies to introduce a variety of side chains. Current time information in Vanderburgh County, US.

The N3-alkylation is typically achieved by first treating the parent heterocycle with a base, such as potassium hydroxide (B78521), to form the corresponding potassium salt. Current time information in Vanderburgh County, US. This salt then reacts with an alkylating agent, like ethyl chloroacetate (B1199739) or various chloroacetamides, to yield N3-substituted derivatives. Current time information in Vanderburgh County, US. This approach has been used to synthesize a series of 2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-N-aryl-acetamides.

Acylation reactions follow a similar principle. The N3-hydrazide derivatives can be acylated to introduce further functionality. Current time information in Vanderburgh County, US. Additionally, if the pyridine ring contains hydroxyl groups, these can be readily acylated. For example, acylation of the 5-hydroxy group in 7-methyl-5-hydroxy-3H-thiazolo[4,5-b]pyridin-2-one derivatives has been shown to enhance biological activity in some cases. These reactions are fundamental in exploring the structure-activity relationships of this class of compounds. Current time information in Vanderburgh County, US.

Oxidative and Reductive Modifications of the Scaffold

The inherent reactivity of the thiazolo[4,5-b]pyridine core allows for selective oxidative and reductive transformations, which can significantly alter the electronic and steric properties of the molecule.

One key oxidative modification involves the conversion of sulfide (B99878) precursors to sulfones. In a solid-phase synthesis approach, a thiazole resin containing a sulfide group was oxidized to the corresponding sulfone. researchgate.net This transformation is significant as the resulting sulfone group acts as a good leaving group, enabling subsequent nucleophilic desulfonative substitution reactions to introduce further diversity into the scaffold. researchgate.net

Table 1: Examples of Oxidative and Reductive Modifications

Transformation TypeStarting ScaffoldReagent(s) / ConditionsProduct ScaffoldReference
OxidationThiazolopyridine sulfide resinOxidizing agentThiazolopyridine sulfone resin researchgate.net
Reduction chemicalpapers.comnuph.edu.uaThiazolo[4,5-b]pyridinesBH₃, B(C₆F₅)₃, Toluene, 45 °C2,3-Dihydro chemicalpapers.comnuph.edu.uathiazolo[4,5-b]pyridines beilstein-journals.org
Reduction chemicalpapers.comnuph.edu.uaThiazolo[4,5-b]pyridinesAmmonia borane, Toluene, elevated temp.2,3-Dihydro chemicalpapers.comnuph.edu.uathiazolo[4,5-b]pyridine, Disulfide, and Aminoborane byproducts beilstein-journals.org

Post-Synthetic Modifications and Scaffold Diversification

Post-synthetic modification of the pre-formed this compound core is a powerful strategy for generating libraries of analogues for structure-activity relationship (SAR) studies. nih.govdmed.org.ua Functionalization can be targeted at several positions of the bicyclic system, most notably the N3, C5, and C6 positions. nih.gov

N3-Position Modifications: The nitrogen atom at the 3-position is a common site for introducing diversity. zsmu.edu.ualp.edu.ua Alkylation of the N3-position is a widely used technique. For instance, the potassium salt of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one can be treated with ethyl chloroacetate to yield the corresponding ethyl acetate derivative. derpharmachemica.com This ester can then be converted into a hydrazide by reacting with hydrazine (B178648) hydrate. derpharmachemica.com The resulting hydrazide is a versatile intermediate for further functionalization, including acylation and subsequent cyclization to form heterocycles like oxadiazoles. derpharmachemica.compensoft.net Another effective method for N3-functionalization is the Mannich reaction (aminomethylation), which has been used to synthesize a series of novel 3-(phenylamino)-methyl derivatives. researchgate.netlp.edu.ua Furthermore, cyanoethylation at the N3 position, followed by acid hydrolysis, provides an efficient route to 3-(2-carboxyethyl) derivatives, which can be converted into a variety of amides. zsmu.edu.ua

C5 and C6-Position Modifications: The pyridine ring of the scaffold also offers sites for modification. The hydroxyl group at the C5 position of 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one can be readily acylated to introduce various ester groups. nuph.edu.uascispace.com Direct functionalization at the C6 position has been found to be challenging due to low nucleophilic activity. scispace.com However, derivatives with substituents at C6 can be obtained by using appropriately substituted precursors in the initial [3+3] cyclocondensation reaction that forms the scaffold. scispace.com

Scaffold Diversification via Functional Group Interconversion: A key strategy for diversification involves the multi-step transformation of functional groups attached to the core scaffold. A prime example is the functionalization of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetic acid hydrazide. pensoft.netresearchgate.net This hydrazide can be acylated or used in condensation reactions to build more complex side chains. pensoft.net For example, reaction with carbon disulfide and potassium hydroxide leads to a 5-mercapto- chemicalpapers.comnuph.edu.uazsmu.edu.uaoxadiazole moiety, whose sulfur atom can then be alkylated to introduce another layer of diversity. pensoft.netbiointerfaceresearch.com These multi-step modifications allow for the extensive exploration of the chemical space around the this compound core.

Table 2: Examples of Post-Synthetic Modifications and Scaffold Diversification

PositionReaction TypeReagent(s) / ConditionsFunctional Group IntroducedReference
N3AlkylationEthyl chloroacetate, DMF-CH₂COOEt derpharmachemica.com
N3AminomethylationFormaldehyde, Arylamine-CH₂-NH-Aryl researchgate.netlp.edu.ua
N3Cyanoethylation / HydrolysisAcrylonitrile; Acid hydrolysis-CH₂CH₂COOH zsmu.edu.ua
C5-OHAcylationAcid chloride / Anhydride-O-C(O)R nuph.edu.uascispace.com
N3-Side ChainHydrazinolysisHydrazine hydrate, Ethanol-CH₂CONHNH₂ derpharmachemica.com
N3-Side ChainCyclocondensationCS₂, KOH-CH₂-(5-mercapto- chemicalpapers.comnuph.edu.uazsmu.edu.uaoxadiazol-2-yl) pensoft.net
N3-Side Chain (S-atom)S-AlkylationAlkyl halide-S-Alkyl pensoft.netbiointerfaceresearch.com

Structure Activity Relationship Sar Elucidation and Rational Molecular Design Principles

Design and Synthesis of Diversified Compound Libraries for SAR Analysis

The exploration of the chemical space around the thiazolo[4,5-b]pyridin-2(3H)-one core is primarily achieved through the design and synthesis of diversified compound libraries. These libraries are constructed by introducing a variety of substituents at different positions of the bicyclic scaffold, most notably at the N3, C5, C6, and C7 positions.

A common synthetic strategy involves the [3+3] cyclization reaction. For instance, series of 5,7-diaryl-3H-thiazolo[4,5-b]pyridin-2-ones and 2-oxo-7-aryl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acids have been prepared through the cyclization of 4-amino-5H-thiazol-2-one with chalcones or arylidene pyruvic acids. researchgate.net Similarly, the reaction of 4-amino-5H-thiazol-2-one with benzylideneacetone (B49655) and its derivatives under thermal conditions yields various 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. mdpi.com Another key intermediate, 7-methyl-5-hydroxy-3Н-thiazolo[4,5-b]pуridin-2-one, is synthesized by reacting 4-iminothiazolidin-2-one with acetoacetic ester, which then serves as a platform for further modifications. mdpi.com

The high electrophilicity of the N3 position makes it a prime site for functionalization. Various N3-substituted derivatives have been created using methods like cyanoethylation or by introducing chloroacetamide substituents, allowing for a broad exploration of SAR at this position. tandfonline.combeilstein-journals.org Solid-phase synthesis has also been employed to create 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine (B1357651) libraries, utilizing a Friedländer reaction protocol under microwave irradiation to build the pyridine (B92270) ring onto a resin-bound thiazole (B1198619). mdpi.com These synthetic approaches enable the systematic variation of substituents, which is crucial for a thorough SAR analysis.

Influence of Substituent Nature and Position on Molecular Interaction Profiles

The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents on the core structure. SAR studies have revealed key trends for different therapeutic applications.

For anticancer activity , modifications at the C5 and C6 positions have shown significant effects. Acylation of the hydroxyl group at the C5 position generally enhances cytotoxic potency compared to non-acylated analogues. mdpi.com Specifically, derivatives with a 5-alkylcarbonyloxy group tend to be more active than those with a 5-benzoyloxy substitution. The introduction of a 4-sulfonamidephenylazo group at the C6 position has been found to increase activity against leukemia cell lines. mdpi.com In another series, 7-aryl-2-oxo-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid amides, the presence of fluorophenyl or chlorophenyl groups at C7 and a chlorophenylamide moiety resulted in promising cytotoxicity against glioma cells. nih.gov

In the context of anti-inflammatory activity , substitutions at the N3 position are critical. The introduction of a 2-chloro-N-(4-chloro-phenyl)-acetamide group at N3 increased the anti-inflammatory effect compared to the unsubstituted parent compound. tandfonline.com A study on N3 and C5 substituted derivatives of 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one found several compounds to be more potent than the reference drug Ibuprofen. dntb.gov.ua

For antioxidant activity , Quantitative Structure-Activity Relationship (QSAR) studies on a library of 32 N3-substituted derivatives indicated that small, hydrophilic molecules with specific spatial arrangements of electronegative atoms tend to exhibit higher free radical scavenging activity. mdpi.commdpi.com The acylation of a hydrazide group attached to the scaffold with aliphatic chloroanhydrides led to enhanced antioxidant potency compared to acylation with aromatic chloroanhydrides. researchgate.net

The following table summarizes key SAR findings from various studies:

Position(s) of Substitution Substituent Type Observed Biological Activity Key Finding
C5Alkylcarbonyloxy vs. BenzoyloxyAnticancerAlkylcarbonyloxy groups lead to higher activity. mdpi.com
C64-SulfonamidephenylazoAnticancer (Leukemia)Introduction of this group increases potency. mdpi.com
C7, Amide4-Fluorophenyl/4-Chlorophenyl, 4-ChlorophenylamideAnticancer (Glioma)Specific halogenated aryl groups enhance cytotoxicity. nih.gov
N32-Chloro-N-(4-chlorophenyl)-acetamideAnti-inflammatoryThis substituent increases anti-inflammatory action. tandfonline.com
N3Various aryl and alkyl groupsAntioxidantSmall, hydrophilic molecules show higher activity. mdpi.commdpi.com
Hydrazide at N3Aliphatic vs. Aromatic AcylationAntioxidantAliphatic acylation leads to enhanced potency. researchgate.net

Stereochemical Considerations in Ligand-Target Recognition

While comprehensive SAR studies on specific stereoisomers of this compound derivatives are not extensively documented, the importance of stereochemistry in ligand-target recognition is implicitly understood through structural and computational studies. The three-dimensional arrangement of atoms and functional groups is critical for a molecule to fit correctly into the binding site of a biological target, such as an enzyme or receptor.

Regioselective reactions during synthesis dictate the core structure and the relative orientation of substituents. For example, the regioselective cyclization at the N2-position of a 1,2,4-triazine (B1199460) ring in the synthesis of related fused systems, confirmed by X-ray analysis, highlights how synthetic control establishes a specific, fixed three-dimensional structure that is essential for biological activity.

Molecular docking studies, often used to predict the binding orientation of these derivatives, inherently account for stereochemical factors. The proper orientation of ligands within an enzyme's active site, leading to stable complex formation, is a prerequisite for inhibitory activity. nih.gov These simulations demonstrate that specific hydrogen bonds, hydrophobic interactions, and steric complementarity between the ligand and the target protein are necessary for a biological response. This implies that even subtle changes in stereochemistry, such as the introduction of a chiral center or restricted bond rotation, could significantly alter the binding affinity and, consequently, the activity of the compound.

Conformational Analysis and its Implications for Molecular Recognition

Single-crystal X-ray diffraction analysis has been a key technique for elucidating the solid-state conformation of several this compound derivatives. nih.gov These studies provide precise information on bond lengths, bond angles, and torsion angles, revealing the preferred three-dimensional structure of the molecule. For instance, an X-ray crystallography study of 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine confirmed that all non-hydrogen atoms in the molecule are planar. This planarity can be a critical factor for enabling effective π-π stacking interactions within a protein's binding pocket.

In contrast, the reduction of the thiazole ring to a thiazoline (B8809763) ring, creating 2,3-dihydro nih.govthiazolo[4,5-b]pyridines, introduces a non-planar, more flexible five-membered ring. dntb.gov.ua This structural change significantly alters the molecule's conformation and can impact its physicochemical properties and biological activity. The increased flexibility may allow the molecule to adapt to different binding site topographies, but it can also come with an entropic penalty upon binding. Computational studies on related heterocyclic systems have shown that even small structural changes can lead to different low-energy conformers, which can have profound effects on their recognition by a biological target. Therefore, controlling the conformational properties of the this compound scaffold and its substituents is a key principle in rational drug design.

Pharmacophore Modeling and Ligand-Based Design Approaches

In the absence of a crystal structure of a target protein, ligand-based design methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are invaluable tools. These approaches use a set of known active and inactive molecules to identify the key structural features essential for biological activity.

Pharmacophore models for this compound derivatives have been developed to understand their mechanism of action as, for example, anti-inflammatory agents. One such model, derived from docking studies with cyclooxygenase (COX) enzymes, identified the bicyclic thiazolopyridine scaffold itself as a key functional element, highlighting the importance of the steric placement of its heteroatoms. nih.gov Another pharmacophore model developed for antistaphylococcal activity screening identified a planar aromatic ring, a hydrophobic region, a hydrogen bond donor, and two hydrogen bond acceptors as critical features for activity.

QSAR studies have been successfully applied to predict the antioxidant and anti-inflammatory activities of these compounds. mdpi.comnih.gov For a series of 36 N3-substituted derivatives with anti-exudative action, QSAR models revealed that specific structural patterns and the presence of certain heteroatoms contribute significantly to the activity. nih.gov Similarly, for antioxidant activity, QSAR models showed that descriptors related to molecular size, hydrophilicity, and electronic properties were crucial for predicting the free radical scavenging ability of the compounds. mdpi.commdpi.com These computational models serve as powerful predictive tools, enabling the virtual screening of large compound libraries and guiding the synthesis of new derivatives with potentially enhanced activity. dmed.org.ua

The table below shows an example of a pharmacophore model for antistaphylococcal activity.

Pharmacophore Feature Description Importance for Activity
Aromatic RingPlanar ring system with π-bondsEssential for anchoring the molecule in the binding site, likely through π-stacking interactions.
Hydrophobic RegionA non-polar area of the moleculeCrucial for interacting with hydrophobic pockets in the target protein, contributing to binding affinity.
H-Bond DonorA group capable of donating a hydrogen bondForms a key directional interaction with an H-bond acceptor on the target, ensuring specificity.
H-Bond Acceptor (x2)Two groups capable of accepting hydrogen bondsForm specific interactions with H-bond donors on the target, contributing to binding and orientation.

Investigation of Bioisosteric Replacements within the Thiazolo[4,5-B]pyridinone Framework

Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another group with similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. The thiazolo[4,5-b]pyridine scaffold itself can be considered a bioisostere of purine, a core structure in many biologically important molecules. This bioisosteric relationship helps explain the broad spectrum of biological activities observed for its derivatives.

Within the this compound framework, researchers have explored various bioisosteric replacements. For example, replacing the exocyclic oxygen atom of the 2-one with a sulfur atom to give a thione has been investigated. Another significant modification is the formal replacement of a pyridine moiety in a known active scaffold (like 1,8-naphthyridine) with a thiazole unit, which led to the identification of potent thiazolo[4,5-b]pyridine inhibitors of acyl-ACP thioesterase. dntb.gov.ua

Mechanistic Investigations of Molecular Interactions

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of Thiazolo[4,5-b]pyridin-2(3H)-one have been identified as inhibitors of several key enzymes involved in distinct pathological and physiological pathways. The core of this inhibitory action lies in the specific binding of these molecules to the active or allosteric sites of the enzymes, leading to a modulation of their catalytic function.

Molecular docking simulations and, in some cases, X-ray crystallography have provided detailed snapshots of how these compounds interact with their enzymatic targets at an atomic level.

MurD and DNA Gyrase: In the realm of antibacterial research, derivatives of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one have been evaluated as potential inhibitors of bacterial enzymes essential for survival, such as MurD ligase and DNA gyrase. mdpi.comresearchgate.net Molecular docking studies have been instrumental in predicting the binding modes of these compounds. For instance, the binding interactions of the most active antimicrobial compound from a synthesized series, 3g, were analyzed against both MurD and DNA gyrase. mdpi.com These in silico assessments revealed favorable binding energies and inhibitory constants when compared to the reference drug, ciprofloxacin, suggesting a strong potential for these derivatives as antimicrobial agents. mdpi.comdntb.gov.uadntb.gov.ua

Cyclooxygenase (COX) Pathway Enzymes: The anti-inflammatory potential of 3H-thiazolo[4,5-b]pyridin-2-one derivatives has been linked to their ability to inhibit key enzymes in the cyclooxygenase pathway, namely COX-1, COX-2, and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). researchgate.netdmed.org.ua Flexible docking simulations have shown that these compounds can form stable complexes within the active sites of these enzymes, demonstrating proper orientation for inhibition. researchgate.net A three-dimensional binding model of a specific derivative, compound 6, showed it overlaying with co-crystallized ligands in the active sites of both COX-1 and COX-2, indicating a competitive binding mechanism. researchgate.net However, other docking experiments have suggested that some thiazolo[4,5-b]pyridine (B1357651) derivatives may be poor substrates for COX-1, indicating a degree of selectivity. ukrbiochemjournal.org

Acyl-ACP Thioesterase: The thiazolo[4,5-b]pyridine scaffold has been identified as a potent inhibitor of acyl-acyl carrier protein (ACP) thioesterase (FAT), an enzyme class targeted for herbicide development. researchgate.net The discovery was confirmed through biochemical investigations and, significantly, via an X-ray co-crystal structure, which provides definitive evidence of the binding interaction. researchgate.netnih.gov This structural information is invaluable for understanding how the compound occupies the active site and for designing more potent herbicidal agents. nih.gov

CDK4/6: While related heterocyclic systems like thiazolo-pyridopyrimidines have been investigated as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), current research has not extensively documented the this compound scaffold itself for this specific target.

PI3Kα: Derivatives of the isomeric scaffold, thiazolo[5,4-b]pyridine (B1319707), have shown remarkable potency as inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cancer cell growth and proliferation. nih.govnih.gov A representative compound, 19a , from a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines, exhibited an exceptionally low IC₅₀ value of 3.6 nM against PI3Kα. nih.govnih.gov Docking analyses revealed that the N-heterocyclic core of this compound fits well into the ATP binding pocket of the PI3Kα kinase. nih.gov

Table 1: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives against PI3K Isoforms

Compound Target IC₅₀ (nM) Source
19a PI3Kα 3.6 nih.govnih.gov
19a PI3Kβ ~36 (10-fold reduced activity) nih.gov
19a PI3Kγ Nanomolar range nih.govnih.gov
19a PI3Kδ Nanomolar range nih.govnih.gov
19b (2-chloro-4-florophenyl sulfonamide) PI3Kα Nanomolar range nih.gov
19c (5-chlorothiophene-2-sulfonamide) PI3Kα Nanomolar range nih.gov

The nature of enzyme inhibition, whether reversible or irreversible, is a critical aspect of a compound's pharmacological profile. Reversible inhibitors typically bind to the enzyme through non-covalent forces, and their effect can be diminished by decreasing the inhibitor's concentration. Irreversible inhibitors, in contrast, often form a stable, covalent bond with the enzyme, leading to permanent inactivation. The reviewed literature on this compound and its direct derivatives does not provide specific details to classify the inhibition kinetics as either reversible or irreversible for the aforementioned enzyme targets. Further kinetic studies are required to fully characterize this aspect of their mechanism of action.

The efficacy of an inhibitor is determined by the specific molecular interactions it forms within the enzyme's binding pocket.

For MurD and DNA gyrase , docking studies of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives have calculated binding energies that suggest stable complex formation, although specific amino acid interactions were not detailed in the provided sources. mdpi.com

In the cyclooxygenase pathway, pharmacophore modelling has helped to identify the key structural features of the bicyclic thiazolopyridine scaffold responsible for binding. researchgate.netdmed.org.ua The steric placement of heteroatoms in the scaffold corresponds to pharmacophore centers, indicating their importance in the interaction with the enzyme's active site. researchgate.net For mPGES-1, models show binding within the glutathione (B108866) (GSH) binding site. researchgate.net

With Acyl-ACP Thioesterase , the availability of an X-ray co-crystal structure of a thiazolo[4,5-b]pyridine inhibitor provides the most precise characterization of binding. researchgate.netnih.gov Such structures reveal the exact orientation of the inhibitor and the network of hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues in the active site that are responsible for its potent inhibition.

Regarding PI3Kα , docking studies of the potent thiazolo[5,4-b]pyridine inhibitor 19a have identified key interactions within the ATP binding pocket. The analysis showed a crucial hydrogen bond interaction with the hinge region residue Val851 and another with Lys802, mediated by the sulfonamide group. nih.gov A water bridge involving Typ836 and Asp810 further stabilizes the binding. nih.gov These interactions are considered fundamental for the potent inhibitory activity of this class of compounds against PI3K. nih.govnih.gov

Receptor Binding Studies and Affinity Profiling

While much of the research has focused on enzyme inhibition, related thiazolopyrimidine scaffolds have also been investigated for their ability to bind to G-protein coupled receptors (GPCRs), often acting as antagonists or allosteric modulators.

Competitive binding assays are a standard method to determine the affinity of a compound for a receptor. These assays typically use a radiolabeled ligand known to bind to the receptor and measure the ability of the test compound to displace it. For a series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which are isomers of the title compound, their potential as Corticotrophin Releasing Factor Receptor-1 (CRFR1) antagonists was evaluated using a [¹²⁵I]-Tyr⁰-sauvagine specific binding assay. nih.govnih.gov This methodology allowed for the determination of binding affinities, with the most potent compound, 8c , showing a Kᵢ of 32.1 nM. nih.govresearchgate.net While this demonstrates a viable method for affinity profiling, similar studies have not been reported for the this compound scaffold itself.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effect of the endogenous ligand.

Studies on non-peptide antagonists targeting CRFR1 have revealed that they function as allosteric inhibitors. nih.gov These molecules bind within the transmembrane domain of the receptor, a site separate from where the native CRF peptide binds. nih.govresearchgate.net This allosteric binding is thought to prevent the conformational changes necessary for receptor activation, thereby antagonizing its function. nih.gov Docking and molecular dynamics simulations of the thiazolo[4,5-d]pyrimidine derivative 8c suggest a similar allosteric binding mode within the CRFR1 transmembrane pocket. nih.govresearchgate.net Again, while these findings on a related isomer are mechanistically insightful, specific allosteric modulation by this compound has not been documented in the available literature.

Nucleic Acid (DNA/RNA) Interaction Studies

The interaction of small molecules with nucleic acids is a foundational mechanism for many anticancer and antimicrobial drugs. Derivatives of the thiazolo[4,5-b]pyridine class have been the subject of studies to elucidate their potential and mode of binding to DNA.

Research into a 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione derivative has provided significant insights into its DNA binding properties. nih.govresearchgate.netmdpi.com Through the use of electronic absorption spectroscopy and viscosity measurements with Calf Thymus DNA (CT-DNA), it was determined that the compound binds to DNA primarily through an intercalative mode. nih.govresearchgate.netmdpi.com This mode of interaction involves the insertion of the planar thiazolopyridine ring system between the base pairs of the DNA double helix. The intrinsic binding constant (Kb), a measure of the affinity of the compound for DNA, was found to be 7.24 × 10⁵ M⁻¹, indicating a strong binding interaction. nih.govresearchgate.netmdpi.comresearchgate.net

Further mechanistic understanding has been sought through in silico molecular docking studies. These computational analyses help to visualize the binding at an atomic level and to predict the binding affinity. Docking studies of thiazolo[4,5-b]pyridine derivatives with DNA have supported the intercalative binding model. nih.govresearchgate.net

In addition to direct DNA binding, derivatives have been studied for their ability to inhibit enzymes that are critical for DNA replication and maintenance, such as DNA gyrase. Molecular docking studies of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives against DNA gyrase have been performed to assess their binding interactions and predict their inhibitory potential. nih.govresearchgate.net These studies provide a basis for developing new antimicrobial agents that target bacterial DNA synthesis. nih.govresearchgate.net

Table 1: DNA Interaction and Enzyme Inhibition Data for Thiazolo[4,5-b]pyridine Derivatives
DerivativeTargetMethodKey FindingValueReference
5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thioneCalf Thymus DNA (CT-DNA)UV-Vis Titration, Viscosity MeasurementIntercalative BindingKb = 7.24 × 105 M-1 nih.govresearchgate.netmdpi.comresearchgate.net
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one (compound 3g)DNA GyraseMolecular DockingBinding Energy-8.9 kcal/mol nih.gov
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one (compound 3g)MurD LigaseMolecular DockingBinding Energy-8.1 kcal/mol nih.gov

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, small molecules that can modulate or inhibit these interactions are of significant therapeutic interest.

While the thiazolo[4,5-b]pyridine scaffold is known to interact with a wide range of individual proteins (as detailed in the following section), direct and extensive studies focusing specifically on the modulation of protein-protein interactions by this compound derivatives are not widely reported in the current scientific literature. The development of small-molecule PPI inhibitors is a challenging field, often requiring compounds with larger surface areas and more complex three-dimensional shapes than typical kinase inhibitors.

Although direct evidence is limited, the demonstrated ability of this scaffold to bind to various protein targets, such as kinases and enzymes, establishes a foundation for such possibilities. The binding of a small molecule to one protein partner can induce conformational changes that disrupt its ability to bind to another protein, thereby modulating a PPI. For instance, the inhibition of the MDM2-p53 protein-protein interaction is a validated anticancer strategy, and while a benzothiazole-based inhibitor has been identified for this target, it highlights the potential for related heterocyclic systems to function as PPI modulators. beilstein-journals.org Future research may focus on designing and screening this compound libraries to identify compounds that can effectively disrupt specific protein-protein interfaces implicated in disease.

Investigation of Cellular Pathway Modulation at the Molecular Level

Derivatives of this compound have been shown to modulate several critical cellular pathways, primarily through the inhibition of key enzymes. These findings underscore the therapeutic potential of this scaffold in diseases characterized by aberrant signaling, such as cancer and inflammation.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation: The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in many cancers. dmed.org.uaresearchgate.netnih.gov Thiazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of PI3K. mdpi.com Specifically, certain derivatives have shown high potency against the PI3Kα isoform, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the low nanomolar range. mdpi.comnih.gov For example, a representative compound from the related thiazolo[5,4-b]pyridine class was reported to have an IC₅₀ value of 3.6 nM against PI3Kα. nih.gov The inhibition of PI3K prevents the downstream activation of Akt and mTOR, leading to reduced cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. mdpi.comdmed.org.ua Docking analyses have revealed that the N-heterocyclic core of these compounds is often directly involved in binding to the kinase through key hydrogen bond interactions. nih.gov

Modulation of Inflammatory Pathways: Chronic inflammation is linked to various diseases, and enzymes in the inflammatory cascade are key drug targets. Derivatives of 3H-thiazolo[4,5-b]pyridin-2-one have been investigated as inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the metabolic pathway of arachidonic acid that produces pro-inflammatory prostaglandins. nih.gov In silico flexible docking simulations suggest that these compounds can form stable complexes within the active sites of COX enzymes. nih.gov This inhibitory action forms the basis of their observed anti-inflammatory properties in preclinical models.

Induction of Apoptosis: By inhibiting pro-survival signaling pathways like PI3K/Akt, thiazolo[4,5-b]pyridine derivatives can trigger apoptosis in cancer cells. mdpi.com The mechanism of cell death has been shown to involve the activation of caspases, which are the executive enzymes of apoptosis. For example, certain novel thiazolone derivatives have been found to induce apoptosis through the activation of caspase-7, leading to cell cycle arrest.

Inhibition of Other Key Enzymes: The versatility of the thiazolo[4,5-b]pyridine scaffold is further demonstrated by its activity against a range of other enzymes.

Bacterial Enzymes: As antimicrobial agents, derivatives have been shown in silico to inhibit MurD ligase and DNA gyrase, which are essential for bacterial cell wall synthesis and DNA replication, respectively. nih.govresearchgate.net

Thioesterase: A 2,3-dihydro researchgate.netnih.govthiazolo[4,5-b]pyridine derivative was identified as a strong inhibitor of acyl-ACP thioesterase, indicating potential applications as herbicides. nih.gov

Other Kinases: The broader class of fused pyridines has been found to inhibit a variety of other protein kinases involved in cell cycle regulation and signaling, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and tyrosyl-tRNA synthetase. mdpi.com

Table 2: Enzyme Inhibition and Cellular Pathway Modulation by Thiazolo[4,5-b]pyridine Derivatives
Derivative ClassTarget Enzyme/PathwayEffectReported Value (IC50 or Docking Score)Reference
Thiazolo[5,4-b]pyridine derivative (19a)PI3KαInhibition3.6 nM nih.gov
Thiazolo[5,4-b]pyridine derivative (19a)PI3KβInhibition~36 nM (10-fold less than α)
Thiazolo[5,4-b]pyridine derivative (19a)PI3KγInhibitionNanomolar range
Thiazolo[5,4-b]pyridine derivative (19a)PI3KδInhibitionNanomolar range
3H-Thiazolo[4,5-b]pyridin-2-one derivativesCOX-1 / COX-2Inhibition (Predicted)Favorable docking scores nih.gov
Thiazolone derivativesCDK2/Cyclin A2Inhibition105.39–742.78 nM
2,3-dihydro researchgate.netnih.govthiazolo[4,5-b]pyridine (5)Acyl-ACP ThioesteraseStrong InhibitionNot specified nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of newly synthesized thiazolo[4,5-b]pyridin-2(3H)-one derivatives. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula, distinguishing it from other potential structures with the same nominal mass.

In the analysis of this compound and its analogues, techniques such as Electrospray Ionization (ESI) are often employed. mdpi.com ESI is a soft ionization method that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. The high-resolution measurement of the mass-to-charge ratio (m/z) of this molecular ion allows researchers to compare the experimental mass with the theoretically calculated mass for the proposed chemical formula, providing strong evidence for the compound's identity. For instance, the structure of novel thiadiazolopyrazinedione derivatives has been confirmed using HRMS, demonstrating its utility in the characterization of complex heterocyclic systems. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of this compound and its derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1D NMR Techniques:

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling). The chemical shifts of the protons on the pyridine (B92270) and thiazole (B1198619) rings are characteristic and help to confirm the bicyclic core structure. The integration of the signals corresponds to the relative number of protons.

¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon in the thiazolone ring and the carbons of the fused pyridine ring are key diagnostic markers for confirming the this compound scaffold.

The structures of various thiazolo[4,5-b]pyridin-5-one and thiazolo[4,5-b]pyridine (B1357651) derivatives have been successfully confirmed using ¹H and ¹³C NMR spectroscopy. researchgate.netresearchgate.net

2D NMR Techniques: For more complex derivatives, 2D NMR experiments are employed to establish definitive structural assignments.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the pyridine ring system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular framework, including the points of fusion between the thiazole and pyridine rings.

Together, these NMR techniques provide a comprehensive picture of the molecular structure, confirming the identity and constitution of this compound derivatives.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unequivocal proof of structure by mapping electron density to reveal exact bond lengths, bond angles, and torsional angles. For the thiazolo[4,5-b]pyridine core, X-ray crystallography confirms the planarity of the fused ring system and determines the conformation of any substituents.

Studies on various derivatives of thiazolo[4,5-b]pyridine have utilized single-crystal X-ray diffraction to elucidate their molecular structures. nih.govnih.govresearchgate.net For example, the crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine revealed details about its molecular geometry and intermolecular interactions in the crystal lattice. nih.govresearchgate.net Similarly, the analysis of 1-(diphenylmethylene)-2-(thiazolo[4,5-b]pyridin-2-yl)hydrazine confirmed its structure and provided insights into intermolecular hydrogen bonding. researchgate.net This information is critical for understanding structure-activity relationships and for computational modeling studies.

Below is a table summarizing crystallographic data for representative thiazolo[4,5-b]pyridine derivatives found in the literature.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine nih.govC₁₂H₇N₃O₂SMonoclinicP2₁/c9.55969.873311.560698.122
2-tert-butyl-1,3-thiazolo[4,5-b]pyridine nih.govC₁₀H₁₂N₂SOrthorhombicP2₁2₁2₁9.46069.799911.115590
1-(diphenylmethylene)-2-(thiazolo[4,5-b]pyridin-2-yl)hydrazine researchgate.netC₁₉H₁₄N₄SMonoclinicP2₁/c11.86913.15510.970102.431

Note: Data presented is for derivatives of the core structure.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are fundamental for assessing the purity of this compound and its derivatives, as well as for separating mixtures of isomers. oup.com.au The choice of technique depends on the scale and purpose of the separation.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of reactions and to get a preliminary assessment of purity. ptfarm.pl By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the presence of impurities or starting materials can be quickly identified. The retardation factor (Rf) value is a characteristic property of a compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the purity of a sample with high accuracy and precision. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. A compound is considered pure if its chromatogram shows a single major peak. The area under the peak is proportional to the concentration, allowing for quantification. Validated HPLC methods are essential for quality control in chemical synthesis. ptfarm.plnih.gov

Column Chromatography: For preparative purposes, column chromatography is used to purify compounds from reaction mixtures. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture (eluent) is passed through to separate the components based on their differential adsorption to the stationary phase.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy techniques are relevant only for chiral molecules, those that are non-superimposable on their mirror images. The parent compound, this compound, is achiral and therefore does not exhibit optical activity.

However, if a chiral center is introduced into the molecule, for instance, by the addition of a chiral substituent, the resulting enantiomers will interact differently with plane-polarized light. In such cases, chiroptical techniques become essential.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum can serve as a fingerprint for a specific enantiomer and can be used to determine the enantiomeric excess (ee) of a sample.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of wavelength. It can also be used to characterize enantiomers and determine their absolute configuration, often by comparison with known compounds or theoretical calculations.

While not applicable to the parent compound, these techniques are vital for the characterization of any chiral derivatives of this compound that may be synthesized for specific biological applications where stereochemistry is critical.

Thiazolo 4,5 B Pyridin 2 3h One As a Versatile Synthetic Scaffold and Chemical Probe

Utility as a Privileged Scaffold in Medicinal and Organic Chemistry Research

The Thiazolo[4,5-b]pyridine (B1357651) core is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to bind to multiple biological targets by presenting functional groups in a specific three-dimensional arrangement. The fusion of the electron-rich thiazole (B1198619) ring with the electron-deficient pyridine (B92270) ring creates a unique electronic and structural environment, making it a valuable starting point for the design of new therapeutic agents. dmed.org.ua

Derivatives of the Thiazolo[4,5-b]pyridine scaffold have demonstrated a wide array of pharmacological activities. dmed.org.ua Research has shown that compounds incorporating this framework exhibit potential as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents. mdpi.comnuph.edu.uapensoft.net For instance, certain Thiazolo[4,5-b]pyridin-2(3H)-one derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines like HepG2, showing promising results for further development as anticancer agents. researchgate.net

The versatility of the scaffold allows for extensive structural modifications at various positions, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. dmed.org.ua This adaptability makes it a highly attractive framework in the ongoing search for new and effective drug candidates.

Application as a Building Block in the Synthesis of Complex Molecules

Beyond its direct biological applications, this compound and its derivatives serve as crucial building blocks in the synthesis of more complex molecular architectures. crysdotllc.com The inherent reactivity of the fused ring system, with its multiple reaction sites, allows for its incorporation into larger, more intricate structures. dmed.org.ua

Synthetic chemists have developed various strategies to construct the Thiazolo[4,5-b]pyridine core and to further functionalize it. dmed.org.ua For example, a common synthetic route involves the [3+3]-cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids. mdpi.comresearchgate.net Other methods include the reaction of 2-chloro-3-nitropyridines with 1,3-(S,N)-binucleophiles. thieme-connect.com These synthetic methodologies provide access to a diverse library of Thiazolo[4,5-b]pyridine derivatives that can be used as key intermediates in multi-step syntheses. The ability to introduce a variety of substituents onto the scaffold allows for the systematic exploration of structure-activity relationships and the optimization of desired properties.

Development of Chemical Probes and Tools Incorporating the Scaffold

The unique photophysical properties of certain Thiazolo[4,5-b]pyridine derivatives have led to their use in the development of chemical probes and analytical tools. Some of these compounds exhibit strong fluorescence, making them suitable for applications in bioimaging and sensing.

A notable example is the development of a fluorescent probe based on the Thiazolo[4,5-b]pyridine scaffold for the detection of zinc ions. This probe demonstrated selective binding to zinc and was successfully utilized in live-cell imaging, highlighting its potential as a tool to study the role of zinc in various cellular processes. The ability to modify the scaffold allows for the design of probes with specific selectivities and photophysical characteristics, opening up avenues for the creation of new tools for biological research.

Potential for Applications in Materials Science Research

The exploration of Thiazolo[4,5-b]pyridine derivatives has extended into the field of materials science, with a particular focus on their potential in optoelectronic materials and polymers. The fluorescent properties of these compounds are a key driver of this interest.

Research has indicated that derivatives of Thiazolo[4,5-b]pyridine can exhibit strong blue fluorescence with high quantum yields. These characteristics make them promising candidates for use in the development of organic light-emitting diodes (OLEDs) and other photonic devices. The structural versatility of the scaffold is again a significant advantage, as it allows for the tuning of photophysical properties through the strategic introduction of different substituents. While research in this area is still emerging, the initial findings suggest that the Thiazolo[4,5-b]pyridine framework holds considerable promise for the design of novel organic materials with tailored optical and electronic properties.

Challenges, Opportunities, and Future Directions in Thiazolo 4,5 B Pyridin 2 3h One Research

Development of Eco-Friendly and Atom-Economical Synthetic Pathways

A significant trend in modern chemistry is the development of synthetic protocols that are both environmentally benign and efficient. In the context of Thiazolo[4,5-b]pyridin-2(3H)-one synthesis, researchers are moving away from traditional methods that may involve harsh conditions or produce significant waste.

Key developments include:

Multicomponent Reactions (MCRs): One-pot multicomponent methods are being developed for their high efficiency. dmed.org.ua For instance, an environmentally friendly and highly efficient one-pot synthesis of 5-amino-7-(het)aryl-3-(benzothiazol-2-yl)-2-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles has been achieved through the Knoevenagel condensation followed by a Michael conjugate addition. dmed.org.ua This method utilizes magnesium oxide as a green, inexpensive, and mild heterogeneous base catalyst. dmed.org.ua

Green Solvents: There is a growing interest in replacing conventional volatile organic solvents with greener alternatives. Sabinene, a natural bicyclic monoterpene derived from biomass, has been successfully used as a green solvent for the synthesis of related thiazolo[5,4-b]pyridines, demonstrating its potential applicability for the Thiazolo[4,5-b]pyridine (B1357651) scaffold. preprints.org This approach aligns with the principles of green chemistry by utilizing renewable resources. preprints.org

Domino Reactions: Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an atom-economical approach. The interaction of 2-substituted thiazol-4-ylamines with 3-(2,2-dichloroacetyl)-4H-chromen-4-one to produce complex thiazolo[4,5-b]pyridine derivatives is an example of such a strategy. dmed.org.ua

These approaches not only reduce the environmental impact of synthesis but also often lead to higher yields and simpler purification procedures, making the production of these valuable compounds more sustainable and cost-effective.

Exploration of Novel Reactivity Patterns and Unprecedented Derivatization Strategies

The functionalization of the this compound core at various positions is a cornerstone of research, aiming to create diverse chemical libraries for biological screening. dmed.org.uaresearchgate.net The presence of multiple reactive sites on the bicyclic scaffold allows for wide-ranging modifications. dmed.org.ua

Recent derivatization strategies include:

Modification at N3, C5, and C6 Positions: Significant efforts have focused on introducing a variety of substituents at the N3, C5, and C6 positions of the main core to generate compounds with satisfactory pharmacological profiles. researchgate.netnih.gov For example, 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one has been used as a starting material for modifications, including the introduction of diversity at the C5 and C6 positions. researchgate.netscispace.com

Synthesis of Fused Systems: A convenient process has been described for synthesizing novel thiazolo[4,5-b]pyridines fused with other heterocyclic rings like triazole or pyrimidine (B1678525). dntb.gov.ua This involves base-promoted reactions of 2-chloro-3-nitropyridines with binucleophiles, leading to complex structures through a series of substitution and rearrangement reactions. dntb.gov.ua

N-Acylation and Reduction: The synthesis of 2,3-dihydro dmed.org.uadmed.org.uathiazolo[4,5-b]pyridines, a previously unexplored class, has been achieved. beilstein-journals.org These compounds can be further derivatized, for instance, through N-acylation under mild conditions using an acyl chloride reagent, yielding a range of amide derivatives for biological testing. beilstein-journals.org

[3+3] Cyclization: A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones has been synthesized via the [3+3]-cyclization of 4-amino-5H-thiazol-2-one with benzylideneacetones. mdpi.com This condensation reaction, performed under conventional thermal heating, allows for the introduction of various substituted phenyl groups at the C7 position. mdpi.com Similarly, reactions with α,β-unsaturated ketones or α-ketoacids have yielded derivatives with moderate anticancer activity. researchgate.net

These strategies highlight the chemical tractability of the this compound scaffold and provide a continuous stream of novel compounds for drug discovery programs.

Advancements in Mechanistic Understanding of Molecular Interactions at the Atomic Level

Understanding how this compound derivatives interact with their biological targets is crucial for rational drug design. A combination of computational and experimental techniques is providing insights at the atomic level.

In Silico Modeling: Computational strategies are frequently employed to explore potential mechanisms of action. dmed.org.uaresearchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and pharmacophore modeling have been used to study the interactions of 3H-thiazolo[4,5-b]pyridin-2-ones with inflammatory enzymes like COX-1, COX-2, and mPGES-1. researchgate.netdmed.org.uaresearchgate.net These studies help identify key structural features responsible for biological activity and predict the binding modes of ligands within enzyme active sites. dmed.org.uaresearchgate.net For example, docking results have indicated that these derivatives can form stable complexes with proper orientation within the active sites of these enzymes. dmed.org.ua

Pharmacophore and Fingerprint Analysis: Post-docking analyses using protein-ligand interaction fingerprints (PLIF) and the generation of 3D pharmacophore models help to elucidate the functionality of the bicyclic thiazolopyridine scaffold. dmed.org.ua These models highlight the importance of the steric placement of heteroatoms for binding. dmed.org.ua

Target Identification and Docking: For derivatives showing antimicrobial activity, molecular docking has been performed against specific bacterial targets like MurD ligase and DNA gyrase to understand their binding interactions and compare them with known drugs like ciprofloxacin. dntb.gov.uamdpi.com

X-ray Crystallography: The interaction of a thiazolo[4,5-b]pyridine derivative with its target, acyl-ACP thioesterase, has been confirmed through an X-ray co-crystal structure, providing definitive evidence of the binding mode at an atomic level. beilstein-journals.org

These advanced methods are accelerating the drug discovery process by allowing for the pre-selection of promising candidates for synthesis and in vitro testing, thereby saving time and resources. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern drug discovery, moving from conventional computational methods to more predictive and generative approaches. nih.govpeng-lab.org

In the field of this compound research, these technologies are being applied to:

QSAR-Based Virtual Screening: Quantitative Structure-Activity Relationship (QSAR) studies represent a key application of ML in this area. dmed.org.ua Researchers have developed interpretable QSAR models for derivatives of 3H-thiazolo[4,5-b]pyridin-2-one to predict their antioxidant activity. dmed.org.ua These models, often generated using techniques like genetic algorithms (GA) and multiple linear regression analysis (MLRA), can identify crucial molecular descriptors that enhance activity. dmed.org.ua Such models are then used for in silico screening of virtual libraries to prioritize compounds for synthesis. dmed.org.ua

Predicting Structure-Activity Regularities: By analyzing datasets of synthesized compounds, ML models can uncover complex structure-activity relationships that may not be obvious to a human chemist. dmed.org.ua For instance, QSAR models have revealed that small, hydrophilic molecules with specific atomic arrangements and electronic properties exhibit higher antioxidant activity. dmed.org.ua

Generative Models for De Novo Design: While specific applications to this compound are emerging, the broader field of drug design is heavily invested in generative AI. nih.gov These models, such as recurrent neural networks (RNNs) and autoencoders, can design novel molecular structures with desired properties from scratch. nih.gov This approach can be used to generate new thiazolopyridine derivatives optimized for multiple properties like target potency and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Applicability Domain Definition: A crucial aspect of building reliable predictive models is defining their applicability domain. dmed.org.ua This ensures that predictions are only made for compounds that are structurally similar to the training set, increasing the confidence in the in silico results. dmed.org.ua

The integration of AI and ML is poised to significantly accelerate the design-make-test-analyze cycle, leading to the faster discovery of potent and effective this compound-based drug candidates. ucl.ac.uk

Expanding the Scope of Application beyond Traditional Research Areas

While this compound derivatives have been traditionally investigated for their anti-inflammatory, antioxidant, and antimicrobial activities, recent research has unveiled their potential in other therapeutic and commercial areas. nih.govscispace.commdpi.comdoaj.orgtandfonline.com

Emerging applications include:

Herbicidal Agents: A novel class of 2,3-dihydro dmed.org.uadmed.org.uathiazolo[4,5-b]pyridines has been identified as potent inhibitors of acyl-ACP thioesterase, an enzyme family found exclusively in higher plants. beilstein-journals.org This discovery opens up a new application for the scaffold in agriculture as herbicides for controlling commercially important weeds in crops like wheat and corn. beilstein-journals.org Some of these compounds show promising control of grass weed species with a degree of crop selectivity. beilstein-journals.org

Anticancer Therapeutics: The antitumor properties of Thiazolo[4,5-b]pyridin-2(one) derivatives are being systematically evaluated. biointerfaceresearch.com In a collaboration with the National Cancer Institute's Developmental Therapeutics Program, several compounds were synthesized and screened, demonstrating moderate inhibitory activity against a range of malignant tumor cell lines. biointerfaceresearch.com

Overcoming Drug Resistance: In a significant development for oncology, related thiazolo[5,4-b]pyridine (B1319707) derivatives have been designed as c-KIT inhibitors to overcome resistance to existing drugs like imatinib. nih.gov One derivative, in particular, showed potent inhibitory activity against a c-KIT double mutant that is resistant to imatinib, highlighting the potential of this scaffold to address challenges in cancer therapy. nih.gov

Kinase Inhibition: The broader pyridopyrimidine scaffold, which is structurally related, has shown robust inhibitory activity against a range of kinases, particularly CDK4/6, which are important targets in breast cancer treatment. nih.gov This suggests that thiazolo[4,5-b]pyridine derivatives could be further explored as inhibitors of various kinases involved in disease pathways. nih.gov

This expansion beyond traditional areas demonstrates the versatility of the this compound scaffold and opens up new avenues for research and development in agriculture and diverse areas of medicine.

Strategies for Overcoming Synthetic and Methodological Bottlenecks

Despite the synthetic utility of the this compound core, researchers face several challenges, including low yields, difficult reaction conditions, and the need for robust synthetic routes for large-scale production and library generation.

Strategies to overcome these bottlenecks include:

Optimization of Reaction Conditions: A major challenge has been the synthesis of the thiazolo[4,5-b]pyridine core itself. For example, the Friedländer synthesis, a common method for preparing related heterocycles, often results in failure or disappointingly low yields for this scaffold. beilstein-journals.org To address this, researchers have developed optimized and robust synthetic routes, such as a late-stage BH₃-mediated reduction involving a strong Lewis acid, to prepare previously inaccessible 2,3-dihydro dmed.org.uadmed.org.uathiazolo[4,5-b]pyridines in good, scalable yields. beilstein-journals.org

Solid-Phase Synthesis: To facilitate the rapid generation of compound libraries and simplify purification, solid-phase synthesis methodologies are being explored. The Friedländer reaction has been adapted for the solid-phase synthesis of Thiazolo[4,5-b]pyridine derivatives, which can streamline the production of diverse analogs. acs.org

Multi-step, Rational Synthesis Design: When targeting complex derivatives, such as those designed to overcome drug resistance, multi-step synthetic routes are carefully planned. For example, the synthesis of c-KIT inhibitors based on the thiazolo[5,4-b]pyridine scaffold involved a sequence of steps including aminothiazole formation, Boc protection, Suzuki cross-coupling, and nitro group reduction to access a key intermediate for further derivatization. nih.gov

Physicochemical Property Tuning: A methodological challenge is achieving the desired physicochemical properties (e.g., solubility, lipophilicity) for biological applications. Researchers are systematically studying how structural modifications impact these properties. For instance, converting the heteroaromatic thiazole (B1198619) moiety into a partially saturated thiazoline (B8809763) unit was found to have a measurable and positive impact on water solubility and LogP values. beilstein-journals.org

By directly addressing these synthetic and methodological hurdles, the field is ensuring that the potential of the this compound scaffold can be fully realized, from initial discovery to potential clinical and commercial applications.

Q & A

Q. What are the common synthetic routes for preparing Thiazolo[4,5-b]pyridin-2(3H)-one derivatives?

this compound derivatives are synthesized via cyclocondensation and alkylation reactions. A widely used method involves [3+3] cyclocondensation of 4-iminothiazolidone-2 with acetylacetone or β-phenylazoacetylacetone in methanol using sodium methylate as a catalyst . For functionalization, alkylation of the thiol group with acrylonitrile in a pyridine/water (5:1) mixture under basic conditions introduces β-cyanethyl moieties, enabling downstream transformations like hydrolysis to carboxylic acids and subsequent acylation .

Q. How can researchers confirm the structural integrity of synthesized this compound analogs?

Structural characterization relies on ¹H NMR spectroscopy , mass spectrometry , and elemental analysis . For example, ¹H NMR signals for protons in the thiazolo-pyridine core appear in the range of δ 2.4–3.1 ppm for methyl groups and δ 7.2–8.5 ppm for aromatic protons. Mass spectra typically show molecular ion peaks consistent with the calculated molecular weights (e.g., m/z 179.24 for 5,7-dimethyl derivatives) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in Thiazolo derivatives?

Cytotoxicity screening using MTT assays on cancer cell lines (e.g., HEL cells) is standard. For anti-inflammatory activity, inhibition of carrageenan-induced edema in rodent models is a validated in vivo approach. Ex vivo analysis of inflammatory markers (e.g., prostaglandins) in serum or tissue homogenates can further elucidate mechanisms .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing substituents at the 3-position of the thiazolo-pyridine scaffold?

Substituent introduction at the 3-position requires careful control of nucleophilic addition and catalyst selection . For cyanethylation, equimolar acrylonitrile and pyridine/water (5:1) as a co-solvent enhance reaction efficiency by stabilizing intermediates. Catalytic bases like triethylamine (TEA) improve yields in SN2 alkylation with phenacyl bromides, as seen in multicomponent Thorpe-Ziegler annulation-Friedländer reactions .

Q. What strategies resolve contradictions in biological activity data across structurally similar Thiazolo derivatives?

Discrepancies often arise from substituent electronic effects or metabolic stability . For instance, 5,7-dimethyl groups enhance anti-inflammatory activity by improving lipophilicity, while bulkier substituents (e.g., phenylazo) may reduce bioavailability. Comparative structure-activity relationship (SAR) studies using isosteric replacements and pharmacokinetic profiling (e.g., microsomal stability assays) can clarify these trends .

Q. How can computational methods guide the design of Thiazolo derivatives with enhanced selectivity?

3D-QSAR and molecular docking are critical for rational design. For example, docking studies with cyclooxygenase-2 (COX-2) or aldehyde dehydrogenase 1A1 (ALDH1A1) active sites can predict binding affinities. Scaffold hopping using oxazolo[4,5-b]pyridin-2(3H)-one analogs as templates has successfully identified derivatives with improved selectivity .

Q. What mechanistic insights explain the antiviral inactivity of certain Thiazolo derivatives compared to imidazo analogs?

Imidazo[4,5-b]pyridin-2(3H)-one derivatives often exhibit superior antiviral activity due to their ability to mimic purine bases, enhancing binding to viral polymerases. Thiazolo analogs may lack this mimicry or exhibit poor cellular uptake. Molecular dynamics simulations of viral target interactions (e.g., varicella-zoster virus thymidine kinase) can validate these hypotheses .

Q. How do reaction kinetics differ in Thorpe-Ziegler annulation versus Friedländer condensation for thiazolo-pyridine synthesis?

Thorpe-Ziegler annulation (via mercaptonitrile intermediates) proceeds through SN2 alkylation followed by cyclization, with rate-limiting steps dependent on steric hindrance. In contrast, Friedländer condensation (ketone-thiazolamine coupling) is faster but sensitive to electronic effects on the ketone electrophilicity. Kinetic studies using HPLC monitoring and Arrhenius plots can quantify these differences .

Methodological Considerations

  • Data Validation : Cross-validate spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities in regiochemistry .
  • Scalability : Pilot-scale reactions using flow chemistry or microwave-assisted synthesis improve reproducibility for multi-step sequences .
  • Toxicity Screening : Prioritize derivatives with low cytotoxicity (IC50 > 50 μM in HEK293 cells) before advancing to in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.